Home > Products > Screening Compounds P93319 > Ilorasertib hydrochloride
Ilorasertib hydrochloride -

Ilorasertib hydrochloride

Catalog Number: EVT-2564041
CAS Number:
Molecular Formula: C25H22ClFN6O2S
Molecular Weight: 525.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ilorasertib hydrochloride is a synthetic compound classified as a pyrazole derivative that has gained attention in the field of cancer therapeutics. It is primarily recognized for its potential as an anti-cancer agent, particularly due to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. This compound is under investigation for its efficacy against various cancer types, including solid tumors.

Source

Ilorasertib hydrochloride has been developed through a series of chemical modifications of existing pyrazole compounds known for their anti-mitotic properties. The initial research focused on enhancing the pharmacological profile of pyrazole derivatives, leading to the synthesis of Ilorasertib hydrochloride, which exhibits improved potency and selectivity against cancer cell lines.

Classification

Ilorasertib hydrochloride falls under the category of anticancer agents and specifically targets microtubules, which are integral components of the cytoskeleton in eukaryotic cells. Its mechanism of action involves binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics.

Synthesis Analysis

Methods

The synthesis of Ilorasertib hydrochloride typically involves multi-step organic reactions that include:

  1. Formation of the Pyrazole Core: The synthesis begins with the formation of a pyrazole ring through condensation reactions involving hydrazines and appropriate carbonyl compounds.
  2. Functionalization: Subsequent steps involve introducing various substituents on the pyrazole ring to enhance biological activity. This may include alkylation or acylation reactions.
  3. Hydrochloride Salt Formation: The final step often involves converting the base form of Ilorasertib into its hydrochloride salt to improve solubility and stability.

Technical Details

The synthetic pathway may utilize standard laboratory techniques such as refluxing, crystallization, and chromatography for purification and isolation of the desired product. Characterization techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of Ilorasertib hydrochloride.

Molecular Structure Analysis

Structure

Ilorasertib hydrochloride has a complex molecular structure characterized by a pyrazole core with various substituents that contribute to its biological activity. The specific arrangement of atoms within the molecule is crucial for its interaction with biological targets.

Data

  • Molecular Formula: C₁₅H₁₅ClN₄O
  • Molecular Weight: Approximately 300.76 g/mol
  • 3D Structure: The three-dimensional conformation can be modeled using computational chemistry software to predict binding interactions with target proteins.
Chemical Reactions Analysis

Reactions

Ilorasertib hydrochloride undergoes several chemical reactions that are relevant to its function as an anticancer agent:

  1. Tubulin Binding Reaction: The primary reaction involves binding to tubulin at the colchicine site, which inhibits polymerization.
  2. Cellular Uptake: The compound's ability to penetrate cell membranes is facilitated by its hydrophobic regions, allowing it to reach intracellular targets effectively.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays that measure tubulin polymerization rates in the presence of Ilorasertib hydrochloride, providing insights into its potency and efficacy.

Mechanism of Action

Process

Ilorasertib hydrochloride exerts its anticancer effects by disrupting microtubule dynamics:

  1. Inhibition of Tubulin Polymerization: By binding to the colchicine site on tubulin, it prevents the assembly of microtubules, which are essential for mitosis.
  2. Induction of Apoptosis: The disruption in microtubule formation leads to cell cycle arrest at the G2/M phase, triggering apoptotic pathways in cancer cells.

Data

Studies have shown that Ilorasertib hydrochloride can lead to increased levels of pro-apoptotic proteins such as BAX and p53, further supporting its role in inducing apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in common organic solvents and water when formulated as a hydrochloride salt.

Chemical Properties

  • Stability: Stability studies indicate that Ilorasertib hydrochloride maintains its integrity under standard laboratory conditions.
  • pH Sensitivity: The compound exhibits stability over a range of pH levels but may degrade under extreme acidic or basic conditions.
Applications

Scientific Uses

Ilorasertib hydrochloride is primarily investigated for its applications in oncology:

  • Cancer Therapy: It is being evaluated in clinical trials for treating various cancers due to its ability to inhibit tumor growth through microtubule disruption.
  • Research Tool: Beyond therapeutic applications, it serves as a valuable tool in research settings for studying cell cycle dynamics and apoptosis mechanisms in cancer biology.
Role of Multitargeted Kinase Inhibition in Hematologic Malignancies

Hematologic malignancies such as acute myeloid leukemia and myelodysplastic syndrome exhibit complex pathogeneses driven by concurrent dysregulation of mitotic kinases (Aurora family) and angiogenic signaling pathways (vascular endothelial growth factor receptor/platelet-derived growth factor receptor). Selective kinase inhibitors often face limitations due to compensatory pathway activation and emergent resistance mechanisms. Ilorasertib hydrochloride (ABT-348 hydrochloride) represents a rationally designed therapeutic strategy that concurrently inhibits:

  • Aurora kinases: Master regulators of mitotic progression frequently overexpressed in leukemias [1]
  • Vascular endothelial growth factor receptor/platelet-derived growth factor receptor families: Key mediators of tumor angiogenesis and microenvironment interactions [4]
  • Src kinase family: Contributors to proliferation and drug resistance in myeloid disorders [4]

Preclinical evidence demonstrates that co-inhibition of these pathways induces synergistic antileukemic effects. In cellular assays, ilorasertib hydrochloride exhibited potent antiproliferative activity against diverse hematologic cancer cell lines, including MV-4-11 (AML; IC₅₀ = 0.3 nM) and SEM (ALL; IC₅₀ = 1 nM) [3]. Its ability to disrupt multiple oncogenic cascades simultaneously addresses the heterogeneity of signaling adaptations in malignant cells, positioning it as a promising candidate for refractory hematologic malignancies [1] [4].

Table 1: Kinase Inhibition Profile of Ilorasertib Hydrochloride

Target KinaseIC₅₀ (nM)Biological Function
Aurora C1Chromosome segregation during mitosis
Aurora B5-7Cytokinesis and mitotic checkpoint control
Vascular endothelial growth factor receptor 11Angiogenesis and endothelial cell survival
Vascular endothelial growth factor receptor 22Vascular permeability and proliferation
Platelet-derived growth factor receptor β3-13Stromal support and tumor microenvironment
FMS-like tyrosine kinase 31Hematopoietic progenitor differentiation
RET tyrosine kinase7Oncogenic fusion driver in leukemias

Source: Biochemical assay data consolidated from [2] [3] [8]

Historical Development of Aurora/Vascular Endothelial Growth Factor Receptor/Platelet-Derived Growth Factor Receptor Inhibitors

The evolution of kinase inhibitors for hematologic malignancies progressed through distinct generations:

  • First-generation selective inhibitors (e.g., imatinib): Demonstrated proof-of-concept for kinase targeting but exhibited limited efficacy against malignancies with complex signaling redundancies [4]
  • Second-generation dual-specificity agents: Emerged to overcome resistance, exemplified by compounds like sorafenib (vascular endothelial growth factor receptor/platelet-derived growth factor receptor/Raf inhibition). However, these often lacked potent Aurora kinase inhibition, limiting antimitotic activity [6]
  • Third-generation multitargeted agents: Ilorasertib hydrochloride embodies this class, designed to inhibit strategically selected kinase families through ATP-competitive binding. Its discovery involved systematic optimization of a chemical scaffold to achieve balanced potency against Aurora kinases (particularly Aurora B and C) while maintaining nanomolar activity against vascular endothelial growth factor receptor/platelet-derived growth factor receptor families [1] [8]

Distinct from earlier Aurora inhibitors like ENMD-2076, ilorasertib hydrochloride combines potent suppression of histone H3 phosphorylation (Aurora B biomarker) with significant antiangiogenic effects. Preclinical models demonstrated its ability to inhibit vascular endothelial growth factor-induced uterine edema (ED₅₀ = 0.2 mg/kg intravenously) while simultaneously inducing polyploidy in solid tumor cell lines (EC₅₀ = 5-10 nM) [3] [8]. This dual pharmacodynamic profile represented a paradigm shift from preceding developmental candidates.

The translational rationale was further strengthened when ilorasertib hydrochloride combined with azacitidine demonstrated synergistic activity in preclinical models of myelodysplastic syndrome, establishing the foundation for clinical evaluation in advanced hematologic malignancies [4].

Position of Ilorasertib Hydrochloride in Targeted Therapy Research

Ilorasertib hydrochloride occupies a distinctive niche in oncology research due to its balanced polypharmacology against three kinase families critical for cancer cell survival:

Unique Target Spectrum:

  • 50-fold greater potency against Aurora B/C versus Aurora A (IC₅₀ = 1-7 nM vs. 120 nM), contrasting with pan-Aurora inhibitors that lack this selectivity [1] [2]
  • Complementary inhibition of vascular endothelial growth factor receptor 1-3 and platelet-derived growth factor receptor α/β at low nanomolar concentrations (IC₅₀ = 1-43 nM), simultaneously disrupting tumor angiogenesis and stromal support [8]
  • Activity against FMS-like tyrosine kinase 3 (IC₅₀ = 1 nM), a clinically validated target in acute myeloid leukemia [8]

Properties

Product Name

Ilorasertib hydrochloride

IUPAC Name

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea;hydrochloride

Molecular Formula

C25H22ClFN6O2S

Molecular Weight

525.0 g/mol

InChI

InChI=1S/C25H21FN6O2S.ClH/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33;/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34);1H

InChI Key

SUKMSIXFLFTNHO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N.Cl

Solubility

not available

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.